molecular formula C7H8IN3OS B2560905 6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 1043389-64-5

6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B2560905
CAS RN: 1043389-64-5
M. Wt: 309.13
InChI Key: JHOYWSKWLAKHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .


Synthesis Analysis

The synthesis of triazines and tetrazines involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

Triazine and tetrazines have rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the regioselectivity of cyclization of heterocyclic compounds, leading to derivatives with varied structures and potential applications. For example, the synthesis of 1-iodomethyl-1,2-dihydro[1,3]thiazolo derivatives through the interaction with iodine indicates the potential for creating angular structures with diverse applications in materials science and pharmaceuticals (Vas'kevich et al., 2014).

Antimicrobial Activity

Compounds within this chemical family have been evaluated for their antimicrobial properties. Synthesis and characterization of new fused triazine derivatives based on similar core structures have demonstrated cytotoxic activities against human cancer cell lines and potential as antimicrobial agents (El-All et al., 2016). This underscores the compound's relevance in developing new pharmaceuticals targeting resistant microbial strains and cancer cells.

Corrosion Inhibition

Derivatives of similar heterocyclic compounds have shown effectiveness as corrosion inhibitors, suggesting applications in industrial maintenance and materials science. The study of benzothiazole derivatives, for instance, revealed their potential to protect steel against corrosion in acidic environments, highlighting the compound's utility in extending the lifespan of metal structures and components (Hu et al., 2016).

Drug Development

The structural flexibility and reactivity of compounds within this family facilitate the synthesis of derivatives with significant biological activities. These activities include antimicrobial and possibly antitumor properties, as shown in studies evaluating the biological effects of synthesized thiazolidinone and thiadiazolotriazinone derivatives (Patel et al., 2012). This positions the compound as a promising candidate for further research in drug discovery and development.

properties

IUPAC Name

6-(iodomethyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3OS/c1-4-6(12)11-5(2-8)3-13-7(11)10-9-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOYWSKWLAKHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)C(CS2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.